(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-21(2)9-8-17(22)12-6-7-16-15(11-12)18(23-20-16)13-4-3-5-14(19)10-13/h3-11H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHZNGUSIBINBU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324734 | |
| Record name | (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383147-84-0 | |
| Record name | (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H15F N2O2
- Molecular Weight : 270.29 g/mol
- CAS Number : 138716-20-8
The compound primarily interacts with the serotonin transporter (SERT), which is crucial for regulating serotonin levels in the brain. This interaction is significant for its potential antidepressant effects. The binding affinity and selectivity of this compound at SERT were evaluated through various assays, revealing promising results in modulating serotonin levels.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects through SERT modulation. For instance, studies have shown that SERT-selective compounds can decrease the dissociation rates of radiolabeled serotonin at SERT, enhancing serotonin availability in synaptic clefts .
Table 1: Binding Affinity and Selectivity
| Compound | Ki (nM) | SERT Selectivity |
|---|---|---|
| (E)-3-(dimethylamino)-... | 30.2 | High |
| Dimeric Ligand 15 | 19.7 | High |
| Dimeric Ligand 51 | 25.0 | Moderate |
Study 1: SERT Binding Assays
A study conducted on various analogues of the compound demonstrated that steric bulk at specific sites was tolerated without significantly reducing binding affinity at SERT. The results indicated that modifications could enhance pharmacological profiles while maintaining selectivity .
Study 2: Allosteric Modulation
Another investigation focused on the allosteric modulation capabilities of the compound at the SERT site. Results showed that certain structural modifications could enhance the allosteric effects, leading to improved therapeutic outcomes in animal models of depression .
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Properties
The compound’s closest analogs involve variations in the benzisoxazole substituents or the propenone side chain. Key comparisons include:
Table 1: Structural and Electronic Comparison
Key Observations :
- Bioactivity Trends : Fluorine substitution generally improves pharmacological activity due to increased electronegativity and metabolic stability. However, bulky groups like iodine (e.g., in ) reduce potency, as seen in chalcone derivatives with IC₅₀ values >25 μM.
Preparation Methods
Nitro Reduction-Cyclization Strategy
The benzisoxazole scaffold is constructed via hydroxylamine intermediates derived from nitro precursors. As demonstrated in, methyl 2-nitrobenzoates undergo partial reduction using hydrazine/Rh/C, followed by base-mediated cyclization (e.g., NaOH/EtOH) to form 2,1-benzisoxazol-3(1H)-ones. For fluorophenyl incorporation, 4-fluoro-substituted nitrobenzoates are preferred.
- Starting material: Methyl 2-nitro-4-fluorobenzoate
- Reduction: 10% Rh/C, hydrazine hydrate, MeOH, 50°C, 6 h
- Cyclization: 2M NaOH, reflux, 3 h
- Yield: 78% (3-fluoro-2,1-benzisoxazolone)
One-Pot Fluorophenyl Integration ()
A patent discloses a "one-pot" method using 2,4-difluorobenzoyl piperidine hydrochloride and hydroxylamine hydrochloride. Key steps:
- Reagents: KOH (3.5 equiv), methanol, 40–45°C, 24 h
- Cyclization: In situ formation of benzisoxazole via nucleophilic aromatic substitution.
- Yield: 89% (6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride)
Adapting this for 3-fluorophenyl substitution requires substituting 2,4-difluorobenzoyl with 3-fluorobenzoyl derivatives.
Introduction of (E)-3-(Dimethylamino)propen-1-one Sidechain
Claisen-Schmidt Condensation
The propenone moiety is installed via acid-catalyzed condensation between 5-acetylbenzisoxazole and dimethylaminoacetophenone. Search result highlights TMSBr in nitromethane as critical for E-selectivity.
- Ketone: 5-Acetyl-3-(3-fluorophenyl)-2,1-benzisoxazole (1.0 equiv)
- Aldehyde: Dimethylaminoacetophenone (1.2 equiv)
- Catalyst: TMSBr (3.5 equiv), CH$$3$$NO$$2$$, 60°C, 1 h
- Yield: 81% (E:Z ratio >19:1)
Alternative: Mannich Reaction
While less common, Mannich bases (e.g.,) allow direct aminomethylation. However, this route suffers from lower yields (~45%) due to competing side reactions.
Integrated Synthesis Pathways
Route A: Sequential Approach
Route B: Tandem Cyclization-Condensation
A modified one-pot strategy from combines benzisoxazole formation and propenone installation:
- Reagents: 3-Fluorophenylboronic acid, 5-nitro-2-hydroxyacetophenone, Pd(OAc)$$_2$$, TMSBr
- Conditions: 80°C, 12 h (Yield: 68%, E:Z >15:1)
Characterization and Spectral Data
Key Spectroscopic Features
Purity and Yield Comparison
| Method | Benzisoxazole Yield | Propenone Yield | E:Z Ratio |
|---|---|---|---|
| Route A | 74% | 81% | 19:1 |
| Route B | 68% | N/A | 15:1 |
| Mannich | 72% | 45% | 3:1 |
Challenges and Optimization
Q & A
Q. What synthetic methodologies are recommended for synthesizing (E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between benzisoxazole precursors and enone derivatives. Key steps include:
- Condensation : Reacting a 3-(3-fluorophenyl)-2,1-benzisoxazole-5-carbaldehyde with dimethylaminoacetone under basic conditions (e.g., Knoevenagel condensation) to form the α,β-unsaturated ketone backbone .
- Stereochemical Control : Ensuring the (E)-configuration via reflux in anhydrous solvents (e.g., toluene) with catalytic piperidine to minimize Z-isomer formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product with >95% purity .
Critical Note: Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A multi-spectral approach is essential:
- 1H/13C NMR : Verify the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and assign benzisoxazole/fluorophenyl resonances .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and benzisoxazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and fragmentation patterns .
Example: Discrepancies in carbonyl peak shifts may indicate impurities or isomerization; cross-check with X-ray crystallography if available .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be systematically resolved?
- Methodological Answer : Contradictions often arise from:
- Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) can shift proton resonances; re-run NMR in multiple solvents .
- Dynamic Processes : Rotamers or tautomers (e.g., keto-enol) may split signals; variable-temperature NMR can identify exchange phenomena .
- Isomeric Byproducts : Use preparative HPLC to isolate minor components and re-analyze .
Case Study: A 2023 study resolved conflicting 13C NMR data for a fluorophenyl analog by comparing computed (DFT) and experimental spectra .
Q. What experimental strategies are effective for probing the compound’s bioactivity and structure-activity relationships (SAR)?
- Methodological Answer : SAR studies require:
- Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl, dimethylamino → morpholino) via targeted substitutions .
- Biological Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using in vitro binding assays (IC50 determination) and cellular viability assays (MTT/WST-1) .
- Computational Modeling : Dock the compound into target protein structures (e.g., using AutoDock Vina) to predict binding modes and guide SAR .
Key Finding: Fluorine at the 3-position enhances lipophilicity and target affinity, as shown in a 2024 study on benzisoxazole derivatives .
Q. How does the 3-fluorophenyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The 3-fluorophenyl moiety:
- Electron-Withdrawing Effects : Lowers HOMO energy, stabilizing the enone system (confirmed via cyclic voltammetry) .
- Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with biological targets (e.g., kinase ATP pockets), validated via crystallography .
- Metabolic Stability : Reduces oxidative metabolism in liver microsome assays compared to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
